molecular formula C19H19NO5 B2606872 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421490-22-3

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2606872
CAS No.: 1421490-22-3
M. Wt: 341.363
InChI Key: LYQCCRCEMLGGTB-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a chromene moiety, and a carboxamide group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. This intermediate is then reacted with a chromene derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other furan derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and pharmacological properties .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)16(21)7-8-20-18(22)15-10-13-5-3-4-6-17(13)25-19(15)23/h3-6,9-10,16,21H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQCCRCEMLGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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